molecular formula C8H11N3O3S B2904042 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide CAS No. 251096-51-2

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2904042
CAS No.: 251096-51-2
M. Wt: 229.25
InChI Key: XJYPFNPZUHOBDD-UHFFFAOYSA-N
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Description

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C8H11N3O3S. This compound has garnered attention due to its unique chemical structure and potential biological activities. It is part of the pyrazole-4-carboxamide family, which is known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxamide are not fully understood yet. It is known that pyrazole-4-carboxamides can interact with succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid cycle . This interaction can inhibit mitochondrial electron transfer between succinate and ubiquinone, which is critical for the oxygen-sensing and has been one of the most significant targets for developing fungicides .

Cellular Effects

The cellular effects of 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxamide are not well-documented. Related pyrazole-4-carboxamides have shown to exhibit antifungal activities, suggesting that they may influence cellular processes related to fungal growth and development .

Molecular Mechanism

The molecular mechanism of 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxamide is not fully elucidated. Molecular docking results of related compounds indicate that they exhibit high affinity with SDH protein by hydrogen bond and π – π stacking interactions . This interaction could potentially explain the antifungal activities of these compounds.

Metabolic Pathways

The metabolic pathways involving 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxamide are not well-documented. As mentioned earlier, related compounds have been found to interact with the enzyme SDH, suggesting that they may be involved in the tricarboxylic acid cycle .

Preparation Methods

The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide involves several steps. A practical method for the synthesis of pyrazole-4-carboxamides includes the use of CF2H-substituted pyrazole carboxamide as a core moiety . The synthetic route typically involves the following steps:

    Formation of the pyrazole ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the dioxothiolan group: This step involves the reaction of the pyrazole intermediate with a suitable thiolane derivative.

    Formation of the carboxamide group:

Chemical Reactions Analysis

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antifungal agent, particularly against pathogens like Alternaria solani and Fusarium oxysporum.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: It is used in the development of new fungicides and other agrochemicals.

Comparison with Similar Compounds

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxamide can be compared with other pyrazole-4-carboxamides and related compounds:

    Similar Compounds: Pyrazole-4-carboxamides like 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide and 3-(difluoromethyl)-N-((3,5-dimethylphenyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxamide.

    Uniqueness: The presence of the dioxothiolan group in this compound distinguishes it from other pyrazole-4-carboxamides, potentially enhancing its biological activity and specificity.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-8(12)6-3-10-11(4-6)7-1-2-15(13,14)5-7/h3-4,7H,1-2,5H2,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYPFNPZUHOBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C=C(C=N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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